molecular formula C9H12ClNO2 B2755316 5-Chloro-2-(2-methoxyethoxy)aniline CAS No. 23987-21-5

5-Chloro-2-(2-methoxyethoxy)aniline

Cat. No.: B2755316
CAS No.: 23987-21-5
M. Wt: 201.65
InChI Key: HZDNETPVJJWZNB-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . This compound is characterized by the presence of a chloro group at the 5-position and a 2-(2-methoxyethoxy) group attached to the aniline ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNETPVJJWZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methoxyethoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-methoxyethanol under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound . The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

5-Chloro-2-(2-methoxyethoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts specific chemical and physical properties. This makes it suitable for certain applications where other similar compounds may not be as effective .

Biological Activity

5-Chloro-2-(2-methoxyethoxy)aniline is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H12ClNO2C_9H_{12}ClNO_2, features a chloro-substituted phenyl ring and a methoxyethoxy group. This structural configuration is crucial for its interaction with biological targets.

Synthesis

The compound is synthesized through a multi-step chemical process involving the chlorination of an aniline derivative followed by the introduction of the methoxyethoxy group. The purification methods typically include recrystallization or distillation to obtain a high-purity product.

Enzyme Interactions

Research indicates that this compound may interact with various biological molecules, particularly enzymes. These interactions can alter enzyme kinetics and biochemical pathways, suggesting potential roles as enzyme probes or inhibitors in drug design.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionAlters enzyme activity; potential as a therapeutic agent,
CytotoxicityExhibits cytotoxic effects in cancer cell lines
Antimicrobial ActivityPotential against multidrug-resistant pathogens

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma). The compound's structure influences its potency, with modifications leading to enhanced activity against cancer cells while minimizing toxicity to non-cancerous cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. This highlights its potential utility in combating antibiotic resistance and developing new therapeutic agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assay : A study assessed the compound's effect on A549 cells using an MTT assay. Results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as an anticancer agent .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy against resistant bacterial strains. The compound displayed effective inhibition, suggesting it could be a candidate for further development in antimicrobial therapies .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and methoxyethoxy groups contributes to its binding affinity and specificity, allowing it to modulate biological activities effectively .

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